molecular formula C19H22N4O3 B11003036 N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11003036
M. Wt: 354.4 g/mol
InChI Key: ORYFTRJDODAKHL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a 1,3,6-trimethyl-substituted core and a 3,4-dimethoxybenzyl carboxamide group at position 4. The dimethoxybenzyl moiety introduces electron-donating methoxy groups, which enhance solubility and may influence binding interactions in biological systems.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-11-8-14(17-12(2)22-23(3)18(17)21-11)19(24)20-10-13-6-7-15(25-4)16(9-13)26-5/h6-9H,10H2,1-5H3,(H,20,24)

InChI Key

ORYFTRJDODAKHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the pyrazolo[3,4-b]pyridine core but differ in substituents, leading to variations in properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties (Inferred) Reference ID
N-(3,4-Dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C19H25N4O3 357.4 3,4-Dimethoxybenzyl Enhanced solubility due to methoxy groups N/A
N-(3-Methoxypropyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C15H22N4O2 290.4 3-Methoxypropyl Linear chain reduces rigidity
Y508-8826 (N-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-1,3,6-trimethyl derivative) C26H24N6O 436.5 Diphenylpyrazole methyl High lipophilicity, potential CNS activity
1005612-70-3 (N-(1-Ethyl-3-methyl-pyrazol-4-yl)-3,6-dimethyl-phenyl derivative) C21H22N6O 374.4 Ethyl-methylpyrazole, phenyl Increased hydrogen bonding potential
Key Observations:

Substituent Effects on Solubility: The 3,4-dimethoxybenzyl group in the target compound improves aqueous solubility compared to non-polar substituents like diphenylpyrazole (Y508-8826, ) or ethyl-methylpyrazole (1005612-70-3, ).

Molecular Weight and Bioavailability :

  • Larger substituents (e.g., Y508-8826, MW 436.5) may hinder blood-brain barrier penetration, whereas the target compound’s moderate size (MW 357.4) suggests better bioavailability.

Bulky substituents (e.g., diphenylpyrazole in Y508-8826) introduce steric hindrance, which could reduce binding affinity but improve metabolic stability.

Notes

Structural Diversity : Substituent variations significantly impact physicochemical properties, necessitating empirical studies for optimization.

Synthetic Challenges : The 3,4-dimethoxybenzyl group may require protective strategies during synthesis to prevent demethylation.

Research Priorities : Focus on computational modeling (e.g., docking studies) and in vitro assays to validate the target compound’s interactions with biological targets.

Biological Activity

N-(3,4-dimethoxybenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound characterized by a unique pyrazolo[3,4-b]pyridine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections provide an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₃₁N₃O₃
  • Molecular Weight : Approximately 328.37 g/mol
  • Core Structure : The compound features a pyrazolo[3,4-b]pyridine backbone with a 3,4-dimethoxybenzyl substituent.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, it demonstrated an IC50 value of 0.304 μM against the Km-12 cell line and selectivity for the MCF-7 cell line .
  • TRK Inhibition :
    • Similar compounds have been evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. Compounds based on the pyrazolo[3,4-b]pyridine scaffold have been found to possess significant inhibitory activity against TRKA .
  • Neuropharmacological Effects :
    • Research suggests potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and exert neuroprotective effects .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound may interact with specific protein targets involved in cell signaling pathways associated with cancer and neurodegeneration.
  • Its structural features allow for favorable interactions with biological macromolecules.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

Compound NameIC50 (μM)Target ActivityNotable Structural Features
C030.056TRKA InhibitionLacks methoxy groups
Compound A0.304Cancer Cell Proliferation InhibitionContains additional methyl groups

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Antitubercular Activity : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant antitubercular activity against Mycobacterium tuberculosis .
  • Cancer Cell Line Studies : Research on various pyrazolo derivatives indicated their potential as selective inhibitors for cancer cell lines .

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